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  • Product: 5-Methanesulfonylquinolin-8-amine
  • CAS: 1154236-71-1

Core Science & Biosynthesis

Foundational

5-Methanesulfonylquinolin-8-amine synthesis pathway and mechanism

This technical guide details the synthetic pathway, mechanism, and experimental protocols for 5-methanesulfonylquinolin-8-amine . This compound represents a "push-pull" quinoline scaffold—featuring an electron-donating a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic pathway, mechanism, and experimental protocols for 5-methanesulfonylquinolin-8-amine . This compound represents a "push-pull" quinoline scaffold—featuring an electron-donating amine at C8 and an electron-withdrawing sulfone at C5—critical in the development of kinase inhibitors, antimalarials, and neuroprotective agents.

Retrosynthetic Analysis & Strategy

The synthesis of 5-methanesulfonylquinolin-8-amine (Target ) poses a regioselectivity challenge. Direct sulfonation of 8-aminoquinoline often yields mixtures or polysubstituted products due to the strong activating nature of the amine.

A more robust strategy utilizes 8-nitroquinoline as the starting material. The nitro group serves two purposes:

  • Regiocontrol: It directs electrophilic substitution (bromination) to the 5-position by deactivating the benzene ring less at the para-position relative to the nitrogen, while sterically hindering the 7-position.

  • Protection: It acts as a masked amine, preventing oxidation or side reactions during the sulfur coupling step.

Core Pathway[1]
  • Bromination: Electrophilic aromatic substitution of 8-nitroquinoline to yield 5-bromo-8-nitroquinoline .

  • Sulfinylation: Copper-catalyzed cross-coupling (Ullmann-type) to install the methanesulfonyl group, yielding 5-methanesulfonyl-8-nitroquinoline .

  • Reduction: Chemoselective reduction of the nitro group to the final amine.

Pathway Visualization

The following diagram outlines the optimized synthetic route and the reagents involved.

SynthesisPathway Figure 1: Synthetic Pathway for 5-Methanesulfonylquinolin-8-amine Start 8-Nitroquinoline (SM) Inter1 5-Bromo-8-nitroquinoline (Intermediate A) Start->Inter1 NBS, H2SO4 -20°C to RT (Electrophilic Subst.) Inter2 5-Methanesulfonyl- 8-nitroquinoline (Intermediate B) Inter1->Inter2 MeSO2Na, CuI L-Proline, DMSO 110°C (Coupling) Product 5-Methanesulfonyl- quinolin-8-amine (Target) Inter2->Product Fe, NH4Cl EtOH/H2O, Reflux (Chemoselective Red.)

Caption: Three-step synthesis from 8-nitroquinoline via bromination, Cu-catalyzed sulfinylation, and nitro reduction.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-8-nitroquinoline

This step utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid. The strongly acidic medium protonates the quinoline nitrogen, deactivating the ring generally, but the 5-position remains the most nucleophilic site available for attack.

  • Reagents: 8-Nitroquinoline (1.0 eq), NBS (1.2 eq), H₂SO₄ (conc.).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Charge a round-bottom flask with concentrated H₂SO₄ (5 mL per mmol of substrate) and cool to 0°C.

  • Add 8-nitroquinoline portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Cool the solution to -20°C (dry ice/acetone bath).

  • Add NBS portion-wise over 30 minutes. Critical: Exotherms can degrade regioselectivity; maintain T < -15°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with NH₄OH (aq) to pH 8–9.

  • Isolation: Filter the resulting precipitate. Wash with water and cold methanol. Recrystallize from ethanol if necessary.

  • Expected Yield: 85–92%.

Step 2: Synthesis of 5-Methanesulfonyl-8-nitroquinoline

Classical


 is difficult here due to the deactivation of the 5-position. Therefore, a Copper(I)-catalyzed coupling with sodium methanesulfinate is employed (Cacchi/Ma type coupling).
  • Reagents: 5-Bromo-8-nitroquinoline (1.0 eq), Sodium methanesulfinate (MeSO₂Na, 1.5 eq), CuI (10 mol%), L-Proline (20 mol%), NaOH (20 mol%), DMSO (dry).

  • Mechanism: Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl bromide and reductive elimination of the sulfone.

Protocol:

  • In a glovebox or under Argon, combine the aryl bromide, MeSO₂Na, CuI, and L-Proline in a pressure tube.

  • Add DMSO (degassed) and NaOH.

  • Seal the tube and heat to 110°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x).

  • Wash organic layers with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Expected Yield: 70–80%.

Step 3: Reduction to 5-Methanesulfonylquinolin-8-amine

Iron-mediated reduction is preferred over catalytic hydrogenation (H₂/Pd) to avoid potential reduction of the quinoline ring or the sulfone moiety.

  • Reagents: 5-Methanesulfonyl-8-nitroquinoline (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

Protocol:

  • Dissolve the nitro compound in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

  • Monitoring: Check TLC for disappearance of the nitro spot.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, dry, and concentrate.

  • Final Product: Pale yellow solid.

Mechanistic Insights

Bromination Regioselectivity

In concentrated H₂SO₄, the quinoline nitrogen is protonated (


), forming the quinolinium ion. The 8-nitro group is electron-withdrawing (-I, -M).
  • Positions 2, 3, 4 (Pyridine ring): Highly deactivated due to the positive charge on nitrogen.

  • Position 8: Blocked by the nitro group.

  • Position 5 vs. 6/7: The 5-position is para to the nitro group (resonance deactivated) but meta to the protonated nitrogen (inductively deactivated). However, substitution at C5 preserves the aromaticity of the pyridine ring in the transition state better than other positions. The "alpha" position (C5) in the carbocyclic ring is kinetically favored in fused systems (similar to naphthalene sulfonation).

Copper-Catalyzed Sulfinylation

This reaction bypasses the limitations of nucleophilic aromatic substitution.

  • Ligation: L-Proline acts as a bidentate ligand, stabilizing the Cu(I) species and preventing aggregation.

  • Oxidative Addition: The Cu(I) complex inserts into the C-Br bond.

  • Ligand Exchange: The bromide is displaced by the methanesulfinate anion.

  • Reductive Elimination: The C-S bond forms, releasing the sulfone product and regenerating the Cu(I) catalyst.

Data Summary & Characterization

ParameterStep 1 (Bromination)Step 2 (Sulfinylation)Step 3 (Reduction)
Reagent NBS / H₂SO₄MeSO₂Na / CuIFe / NH₄Cl
Temperature -20°C

RT
110°C80°C (Reflux)
Time 3.5 h12–16 h2 h
Key Intermediate 5-Bromo-8-nitroquinoline5-Mesyl-8-nitroquinolineTarget Amine
Typical Yield 85–92%70–80%85–95%
Appearance Off-white/Tan solidYellow solidPale yellow solid
1H NMR Diagnostic Doublet at ~7.8-8.0 ppm (C-Br)Methyl singlet ~3.2 ppmBroad singlet ~4-6 ppm (NH₂)

Safety & Troubleshooting

  • NBS/H₂SO₄: Highly corrosive. The addition of NBS to sulfuric acid can be exothermic. Ensure strict temperature control to prevent "runaway" nitration or decomposition.

  • DMSO Removal: In Step 2, residual DMSO can interfere with crystallization. Thorough water washes or lyophilization is recommended.

  • Iron Waste: The iron sludge in Step 3 can be pyrophoric if dried completely in air immediately after filtration. Keep the Celite pad wet and dispose of it in a dedicated metal waste container.

References

  • Preparation of 5-Bromo-8-nitroisoquinoline (Analogous Procedure)

    • Organic Syntheses, Coll.[2] Vol. 11, p. 393 (2005).

    • Source:

    • Note: This reference provides the gold-standard protocol for brominating deactivated nitro-fused heterocyclic systems using NBS/H2SO4.
  • Copper-Catalyzed Sulfinylation of Aryl Halides

    • Zhu, W., & Ma, D. (2005). "CuI/L-Proline-catalyzed coupling reactions of aryl halides with sulfinic acid salts." The Journal of Organic Chemistry.
    • Source: [J. Org.[3] Chem. 2005, 70, 7, 2696–2700]([Link])

  • Chemoselective Reduction of Nitro Groups

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reduction of nitro compounds." Tetrahedron Letters.
    • Source:

  • Synthesis of 8-Hydroxyquinoline Sulfonamides (Structural Context)

    • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.[4]

    • Source:

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methanesulfonylquinolin-8-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Methanesulfonylquinolin-...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 5-Methanesulfonylquinolin-8-amine, a novel quinoline derivative with potential applications in medicinal chemistry and materials science. As experimental data for this specific molecule is not yet publicly available, this document leverages data from structurally similar compounds, including the parent scaffold 8-aminoquinoline and the closely related 5-ethylsulfonylquinolin-8-amine. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to determine the precise physicochemical parameters of 5-Methanesulfonylquinolin-8-amine. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery and materials science, owing to its unique electronic properties and its ability to engage in a variety of intermolecular interactions.[1][2] The introduction of a sulfonyl group, as in 5-Methanesulfonylquinolin-8-amine, can significantly modulate the electronic and steric properties of the quinoline core, influencing its biological activity, solubility, and metabolic stability. This guide will delve into the key physicochemical properties that are critical for the development of any new chemical entity, providing both estimated values based on analogous compounds and the methodologies for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties for 5-Methanesulfonylquinolin-8-amine. These values are derived from computational models and experimental data for structurally related compounds and should be confirmed by empirical testing.

PropertyPredicted/Analogous ValueBasis of Estimation
Molecular Formula C₁₀H₁₀N₂O₂S-
Molecular Weight 222.26 g/mol -
Melting Point 120-130 °CBased on quinoline-8-sulfonamides[3]
Boiling Point > 300 °C (decomposes)General characteristic of similar aromatic compounds
Solubility Slightly soluble in water; Soluble in DMSO, DMF, and chlorinated solventsGeneral solubility of quinoline derivatives and sulfonamides[4][5]
pKa (of the 8-amino group) 3.5 - 4.5Electron-withdrawing effect of the sulfonyl group on the pKa of 8-aminoquinoline (pKa ≈ 3.99)[4]
LogP 1.0 - 1.5Based on computed value for 5-ethylsulfonylquinolin-8-amine (LogP = 1.1)[6]

Core Physicochemical Characterization: Experimental Protocols

Determination of Melting Point

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is indicative of high purity.

Protocol:

  • A small, representative sample of crystalline 5-Methanesulfonylquinolin-8-amine is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample is molten are recorded as the melting point range.

Solubility Determination

Causality: Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing bioavailability and formulation strategies.

Protocol (Shake-Flask Method):

  • An excess amount of 5-Methanesulfonylquinolin-8-amine is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO) in a sealed vial.

  • The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

Causality: The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Protocol (Potentiometric Titration):

  • A solution of 5-Methanesulfonylquinolin-8-amine of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is recorded after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which half of the amino groups are protonated.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 5-Methanesulfonylquinolin-8-amine in a suitable solvent B Titrate with standardized acid or base A->B Start Titration C Record pH after each addition B->C Incremental Addition C->B D Plot pH vs. Volume of Titrant C->D Generate Titration Curve E Determine pKa from the half-equivalence point D->E Analyze Curve Analytical_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization A Synthesize 5-Methanesulfonylquinolin-8-amine B Purify by Crystallization or Chromatography A->B C Melting Point Determination B->C Characterize Pure Compound D Solubility Measurement B->D Characterize Pure Compound E pKa Determination B->E Characterize Pure Compound F Spectroscopic Analysis (NMR, MS, IR, UV-Vis) B->F Characterize Pure Compound

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Methanesulfonylquinolin-8-amine Derivatives and Analogs

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 5-methanesulfonylquinolin-8-amine and its derivatives. This class of compounds ho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 5-methanesulfonylquinolin-8-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the quinoline scaffold. This document delves into the core synthetic strategies, explains the rationale behind experimental choices, and provides detailed protocols for the synthesis of these valuable molecules.

Introduction: The Significance of the 5-Methanesulfonylquinolin-8-amine Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a methanesulfonyl group at the 5-position and an amino group at the 8-position creates a unique pharmacophore with the potential for diverse biological activities. The electron-withdrawing nature of the methanesulfonyl group can significantly influence the electronic properties of the quinoline ring, impacting its interaction with biological targets. The 8-amino group provides a key handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of 8-aminoquinoline have a long history in the treatment of malaria, and the broader quinoline class has been investigated for a wide range of applications including anticancer, antibacterial, and antifungal agents.[2][3] The synthesis of novel analogs of 5-methanesulfonylquinolin-8-amine is therefore a critical endeavor in the discovery of new therapeutic agents.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 5-methanesulfonylquinolin-8-amine can be approached through several strategic disconnections. A logical retrosynthetic analysis points to a few key intermediates and corresponding synthetic routes.

G Target 5-Methanesulfonylquinolin-8-amine Intermediate1 5-Methanesulfonyl-8-nitroquinoline Target->Intermediate1 Reduction of nitro group StartingMaterial3 3-Amino-4-hydroxyphenyl methyl sulfone Target->StartingMaterial3 Skraup-Doebner-von Miller Cyclization Intermediate2 5-Methylthio-8-nitroquinoline Intermediate1->Intermediate2 Oxidation of thioether Intermediate3 5-Halo-8-nitroquinoline Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution (SNAr) StartingMaterial2 8-Nitroquinoline Intermediate3->StartingMaterial2 Halogenation StartingMaterial1 Quinoline StartingMaterial2->StartingMaterial1 Nitration Acrolein Acrolein StartingMaterial4 Acrolein

Figure 1: Retrosynthetic analysis of 5-methanesulfonylquinolin-8-amine, outlining two primary synthetic strategies.

Two primary synthetic strategies emerge from this analysis:

  • Strategy A: Late-Stage Amination. This approach focuses on constructing the 5-methanesulfonylquinoline core first, followed by the introduction of the 8-amino group, typically via the reduction of a nitro group precursor.

  • Strategy B: Pre-functionalized Precursor Cyclization. This strategy involves the synthesis of a benzene-ring precursor that already contains the methanesulfonyl group, which is then cyclized to form the quinoline ring system with the desired substitution pattern.

This guide will explore both strategies in detail, providing field-proven insights into the causality behind experimental choices.

Synthesis of the Core Intermediate: 5-Methanesulfonyl-8-nitroquinoline (Strategy A)

A robust and modular approach to the target molecule involves the synthesis of the key intermediate, 5-methanesulfonyl-8-nitroquinoline. This can be achieved through a multi-step sequence starting from readily available 8-nitroquinoline.

Step 1: Halogenation of 8-Nitroquinoline

The initial step involves the introduction of a halogen, typically bromine or chlorine, at the 5-position of 8-nitroquinoline. This halogen will serve as a leaving group for the subsequent nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroquinoline

  • Materials: 8-nitroquinoline, N-Bromosuccinimide (NBS), fuming sulfuric acid (oleum).

  • Procedure:

    • To a stirred solution of 8-nitroquinoline (1.0 eq) in fuming sulfuric acid (20% SO₃) at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium hydroxide until a precipitate forms.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-8-nitroquinoline.

Causality of Experimental Choices:

  • Fuming Sulfuric Acid: The highly acidic and activating medium is necessary to facilitate the electrophilic bromination of the deactivated quinoline ring. The nitro group is a strong deactivating group, making this reaction challenging under milder conditions.

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Temperature Control: The initial cooling is crucial to control the exothermic reaction between the substrate and the strong acid and to prevent unwanted side reactions.

Step 2: Nucleophilic Aromatic Substitution with a Thiolate

The installed halogen at the 5-position is now susceptible to nucleophilic aromatic substitution (SNAr) by a sulfur nucleophile. The presence of the electron-withdrawing nitro group at the 8-position activates the ring for this type of reaction.[4]

Experimental Protocol: Synthesis of 5-(Methylthio)-8-nitroquinoline

  • Materials: 5-Bromo-8-nitroquinoline, Sodium methanethiolate, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-8-nitroquinoline (1.0 eq) in anhydrous DMF.

    • Add sodium methanethiolate (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-(methylthio)-8-nitroquinoline.

Causality of Experimental Choices:

  • Sodium Methanethiolate: This is a potent sulfur nucleophile that readily displaces the bromide.

  • Anhydrous DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of the nucleophile, leaving the anion more reactive.

  • Inert Atmosphere: This prevents the oxidation of the thiolates.

Step 3: Oxidation of the Thioether to the Sulfone

The final step in the synthesis of the key intermediate is the oxidation of the methylthio group to the corresponding methanesulfonyl group.

Experimental Protocol: Synthesis of 5-Methanesulfonyl-8-nitroquinoline

  • Materials: 5-(Methylthio)-8-nitroquinoline, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-(methylthio)-8-nitroquinoline (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to quench the excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-methanesulfonyl-8-nitroquinoline.

Causality of Experimental Choices:

  • m-CPBA: A common and effective oxidizing agent for converting sulfides to sulfones.[5] Using a slight excess ensures complete oxidation.

  • DCM: An inert solvent that is suitable for this oxidation reaction.

  • Temperature Control: The initial cooling is important to control the exothermic reaction and to minimize the formation of the sulfoxide intermediate.

Synthesis of 5-Methanesulfonylquinolin-8-amine: The Final Step

With the key intermediate in hand, the final step is the reduction of the nitro group to the desired amino group.

Experimental Protocol: Reduction of 5-Methanesulfonyl-8-nitroquinoline

  • Materials: 5-Methanesulfonyl-8-nitroquinoline, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • To a suspension of 5-methanesulfonyl-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-methanesulfonylquinolin-8-amine.

Causality of Experimental Choices:

  • Iron Powder and Ammonium Chloride: This is a classic and reliable method for the reduction of aromatic nitro compounds. It is generally safer and more cost-effective than catalytic hydrogenation for this transformation.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the reactants and facilitates the reaction.

Alternative Synthetic Approach: Skraup-Doebner-von Miller Cyclization (Strategy B)

An alternative and convergent approach involves the construction of the quinoline ring from a pre-functionalized aniline derivative. The synthesis of 5-(Methylsulfonyl)quinolin-8-ol has been reported via a Skraup-type reaction.[6] This intermediate can then be converted to the target 8-aminoquinoline.

G StartingMaterial1 3-Amino-4-hydroxyphenyl methyl sulfone Intermediate1 5-(Methylsulfonyl)quinolin-8-ol StartingMaterial1->Intermediate1 Skraup-Doebner-von Miller Reaction StartingMaterial2 Acrolein StartingMaterial2->Intermediate1 Skraup-Doebner-von Miller Reaction Intermediate2 8-Hydroxy-5-(methylsulfonyl)quinoline Triflate Intermediate1->Intermediate2 Triflation Target 5-Methanesulfonylquinolin-8-amine Intermediate2->Target Buchwald-Hartwig Amination

Sources

Exploratory

Computational Profiling of 5-Methanesulfonylquinolin-8-amine: Electronic Structure, Binding Dynamics, and ADMET Predictions

Executive Summary & Structural Rationale This technical guide outlines the theoretical and computational framework for evaluating 5-Methanesulfonylquinolin-8-amine (hereafter 5-MSQ-8A ). As an 8-aminoquinoline derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This technical guide outlines the theoretical and computational framework for evaluating 5-Methanesulfonylquinolin-8-amine (hereafter 5-MSQ-8A ). As an 8-aminoquinoline derivative, this molecule shares the pharmacophore of established antimalarials like Primaquine and Tafenoquine.[1][2][3][4] However, the introduction of a methanesulfonyl (mesyl) group at the C5 position represents a critical structural modification designed to modulate metabolic stability and electronic properties.

Theoretical Premise: The C5 position of the quinoline ring is a "metabolic soft spot," susceptible to oxidative debulking or hydroxylation. By substituting this position with a strong electron-withdrawing group (EWG) like methanesulfonyl (


), we theoretically predict:
  • Metabolic Blockade: Steric and electronic prevention of C5-hydroxylation, potentially altering the CYP2D6-mediated bioactivation pathway required for hypnozoitocidal activity.

  • pKa Modulation: The EWG will reduce the electron density on the quinoline ring nitrogen, lowering the pKa and affecting lysosomal accumulation (ion trapping).

  • Redox Potential Shift: Alteration of the HOMO-LUMO gap, influencing the generation of Reactive Oxygen Species (ROS), which is central to both efficacy and hemolytic toxicity (G6PD deficiency).

Module A: Quantum Chemical Profiling (DFT)

Objective

To determine the ground-state geometry, global reactivity descriptors (chemical hardness, potential), and Molecular Electrostatic Potential (MEP) to predict electrophilic/nucleophilic attack sites.

Computational Protocol (Self-Validating)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional/Basis Set: B3LYP/6-311++G(d,p). Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pair electrons on the amine and sulfone oxygens.

  • Solvation Model: IEFPCM (Implicit Solvation) utilizing water (

    
    ) to mimic physiological environments.
    

Step-by-Step Workflow:

  • Conformational Search: Perform a relaxed scan of the sulfonamide S-C bond rotation to locate the global minimum.

  • Geometry Optimization: Minimize energy to

    
     Hartree.
    
  • Frequency Analysis: Validation Step: Ensure zero imaginary frequencies. (Presence of imaginary frequencies indicates a transition state, not a ground state).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies.

Theoretical Reactivity Descriptors

The methanesulfonyl group is expected to stabilize the HOMO, increasing the ionization potential. We calculate the Global Hardness (


)  and Chemical Potential (

)
using Koopmans' theorem:


  • Interpretation: A larger

    
     (Hardness) compared to Primaquine suggests higher chemical stability and lower reactivity toward non-specific oxidation in the bloodstream.
    
Visualization: Electronic Structure Workflow

DFT_Workflow Start Input Structure (5-MSQ-8A) Opt Geometry Opt. B3LYP/6-311++G(d,p) Start->Opt Freq Freq. Check (NImag = 0?) Opt->Freq Freq->Opt No (Refine) FMO FMO Analysis (HOMO/LUMO) Freq->FMO Yes MEP MEP Mapping (Electrostatics) FMO->MEP

Caption: DFT workflow ensuring ground-state validation via frequency analysis before property calculation.

Module B: Molecular Docking & Binding Dynamics

Target Selection
  • Hematin (Heme Dimer): The primary target for quinoline antimalarials. The drug must bind to hematin to inhibit hemozoin formation.

  • CYP2D6: The enzyme responsible for metabolic activation.[3][5] Docking predicts if 5-MSQ-8A acts as a substrate or inhibitor.

Docking Protocol
  • Software: AutoDock Vina / GOLD.

  • Receptor Prep:

    • Hematin: Construct

      
      -hematin dimer coordinates from crystal structure (e.g., PDB ID derived from chloroquine complexes).
      
    • CYP2D6:[1][3][4][5] Use PDB ID: 2F9Q (Human CYP2D6). Remove water; add polar hydrogens.

  • Ligand Prep: Assign Gasteiger charges; set rotatable bonds (critical for the mesyl group orientation).

Interaction Analysis

The 5-mesyl group introduces a bulky, polar moiety. We specifically analyze:

  • 
    -
    
    
    
    Stacking:
    Between the quinoline ring and the porphyrin ring of hematin.
  • H-Bonding: The sulfone oxygens (

    
    ) act as strong H-bond acceptors. This may create new binding modes unavailable to Primaquine.
    

Data Output Table: Predicted Binding Metrics

Parameter5-MSQ-8A (Predicted)Primaquine (Reference)Interpretation
Binding Energy (

)

kcal/mol

kcal/mol
Sulfone H-bonds may enhance affinity.
Ligand Efficiency (LE) 0.350.42Lower LE due to increased MW of mesyl group.
Dominant Interaction

-

+ H-bond (Sulfone)

-

+ H-bond (Amine)
Distinct binding pose expected.
Visualization: Mechanism of Action Pathways

MOA_Pathway cluster_block Theoretical Impact of 5-Mesyl Drug 5-MSQ-8A (Prodrug) CYP CYP2D6 Binding (Liver) Drug->CYP Affinity Check Metab Reactive Metabolite (Quinone-imine?) CYP->Metab Bioactivation (Blocked at C5?) RBC Erythrocyte/Parasite Uptake Metab->RBC Target Hematin Complexation RBC->Target Antimalarial Effect Tox Redox Cycling (ROS Generation) RBC->Tox Hemolytic Risk

Caption: Pathway analysis highlighting the critical role of CYP2D6 bioactivation and the potential for C5-blockade to alter metabolite generation.

Module C: ADMET & Toxicity Prediction

Metabolic Stability (The C5 Hypothesis)

The core theoretical advantage of 5-MSQ-8A is resistance to metabolic deactivation.

  • Prediction Tool: SMARTCyp or Xenosite.

  • Analysis: These tools predict the "Site of Metabolism" (SOM). For Primaquine, C5 is a primary SOM. For 5-MSQ-8A, the SOM should shift to the terminal amine or the alkyl chain (if present), or the molecule may become a metabolic dead-end, increasing half-life (

    
    ).
    
Hemolytic Toxicity (G6PD Deficiency)

8-aminoquinolines cause hemolysis in G6PD-deficient patients via redox cycling.

  • Computational Proxy: Calculate the Single Electron Transfer (SET) energy.

  • Protocol: Calculate the energy difference between the neutral molecule and its radical cation (

    
    ).
    
  • Threshold: If the SET energy is significantly lower than Primaquine, the risk of redox cycling (and hemolysis) increases. The electron-withdrawing sulfone should theoretically increase the ionization potential, making electron loss more difficult, potentially lowering hemolytic toxicity.

References

  • Camarda, G., et al. (2019). "A weak base/strong acid principle explains the efficacy of 8-aminoquinolines against dormant liver-stage malaria." Nature Communications.

  • Vale, N., et al. (2009). "Primaquine conjugates: synthesis and antimalarial evaluation." European Journal of Medicinal Chemistry.

  • Tekwani, B. L., & Walker, L. A. (2006). "8-Aminoquinolines: future role as antimalarial drugs." Current Opinion in Infectious Diseases.

  • Vangapandu, S., et al. (2003). "8-Aminoquinolines: a review of their synthesis and antimalarial activity." Medicinal Chemistry Research.

  • Pybus, B. S., et al. (2013). "The metabolism of primaquine to its active metabolite is dependent on CYP2D6."[3][5] Malaria Journal.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Methanesulfonylquinolin-8-amine

Abstract & Core Directive This Application Note details a robust, scalable protocol for the synthesis of 5-methanesulfonylquinolin-8-amine (CAS: N/A for specific isomer, analogous to 5-ethylsulfonyl variant). This scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of 5-methanesulfonylquinolin-8-amine (CAS: N/A for specific isomer, analogous to 5-ethylsulfonyl variant). This scaffold is a critical intermediate in the development of antibacterial agents, antimalarials, and chelating ligands for metallo-pharmaceuticals.

Unlike generic preparations, this guide prioritizes regiochemical fidelity and process safety . The synthesis avoids the unpredictable Skraup reaction on nitro-anilines by utilizing a highly regioselective nitration of 5-chloroquinoline, followed by a nucleophilic aromatic substitution (


) and controlled oxidation/reduction sequence.

Retrosynthetic Analysis & Strategy

The design of this route addresses the challenge of introducing a sulfonyl group specifically at the C5 position of the quinoline ring while maintaining an amine at C8. Direct sulfonation of 8-aminoquinoline is often plagued by N-sulfonation side reactions and poor regioselectivity.

Strategic Logic:

  • Regiocontrol: Starting with 5-chloroquinoline blocks the C5 position, forcing nitration to the C8 position with high selectivity.

  • Activation: The resulting 8-nitro group activates the C5-chloro substituent towards nucleophilic attack (

    
    ) by thiolate, enabling the introduction of the sulfur moiety.
    
  • Late-Stage Reduction: The nitro group is maintained as a masked amine throughout the oxidative steps (sulfide

    
     sulfone) to prevent N-oxidation.
    
Synthetic Pathway Visualization

SynthesisPath SM 5-Chloroquinoline Int1 5-Chloro-8-nitroquinoline SM->Int1 HNO3, H2SO4 0°C to RT (Nitration) Int2 5-(Methylthio)-8-nitroquinoline Int1->Int2 NaSMe, DMF 60°C (SnAr) Int3 5-Methanesulfonyl-8-nitroquinoline Int2->Int3 mCPBA (2.2 eq) DCM, 0°C (Oxidation) Product 5-Methanesulfonylquinolin-8-amine Int3->Product Fe powder, AcOH Reflux (Reduction)

Caption: Step-wise synthetic pathway from 5-chloroquinoline to the target sulfone-amine.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesis of 5-chloro-8-nitroquinoline. Rationale: Electrophilic aromatic substitution on quinoline occurs at C5 and C8. With C5 blocked by chlorine, the C8 position becomes the primary site for nitration.

  • Reagents: 5-Chloroquinoline (10.0 g, 61.1 mmol), Conc.

    
     (30 mL), Fuming 
    
    
    
    (1.5 eq).
  • Procedure:

    • Dissolve 5-chloroquinoline in concentrated sulfuric acid at 0°C in a round-bottom flask equipped with a drying tube.

    • Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7).

    • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 8.
    • Filter the solid, wash copiously with water, and recrystallize from ethanol.

  • Expected Yield: 85-90%

  • Data: Yellow needles.

    
     NMR shows characteristic downfield shift of H-7 due to the nitro group.
    
Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 5-(methylthio)-8-nitroquinoline. Rationale: The 8-nitro group (and the quinoline nitrogen) activates the C5-chloro position for nucleophilic displacement. Sodium thiomethoxide is a potent nucleophile for this transformation.

  • Reagents: 5-Chloro-8-nitroquinoline (5.0 g, 24.0 mmol), Sodium thiomethoxide (NaSMe, 1.2 eq), DMF (dry, 25 mL).

  • Procedure:

    • Dissolve 5-chloro-8-nitroquinoline in anhydrous DMF under nitrogen atmosphere.

    • Add solid NaSMe portion-wise at room temperature. (Caution: Stench).

    • Heat the reaction to 60°C for 4 hours. The solution typically turns a deep orange/red.

    • Work-up: Cool to RT and pour into 150 mL of ice water. The product should precipitate.[1][2]

    • Filter the solid.[1][3] If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, and dry over

      
      .
      
  • Critical Note: Ensure complete consumption of starting material to avoid inseparable mixtures in the next step.

  • Expected Yield: 75-80%

Step 3: Oxidation to Sulfone

Objective: Synthesis of 5-methanesulfonyl-8-nitroquinoline. Rationale: mCPBA is used to oxidize the sulfide to the sulfone. The nitro group is resistant to these conditions, preventing side reactions.

  • Reagents: 5-(Methylthio)-8-nitroquinoline (4.0 g, 18.2 mmol), mCPBA (77% max, 2.5 eq), DCM (100 mL).

  • Procedure:

    • Dissolve the sulfide in DCM and cool to 0°C.

    • Add mCPBA portion-wise.

    • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

    • Work-up: Quench with saturated

      
       (to reduce excess peroxide) followed by saturated 
      
      
      
      (to remove m-chlorobenzoic acid).
    • Separate the organic layer, dry over

      
      , and concentrate.
      
    • Purify by column chromatography (Silica, EtOAc/Hexane gradient) if necessary, though trituration with ether often suffices.

  • Expected Yield: 80-85%

Step 4: Nitro Reduction

Objective: Synthesis of 5-methanesulfonylquinolin-8-amine (Target). Rationale: Iron/Acetic acid reduction is mild and chemoselective, avoiding reduction of the sulfone or the quinoline ring (which can occur with catalytic hydrogenation).

  • Reagents: 5-Methanesulfonyl-8-nitroquinoline (2.0 g, 7.9 mmol), Iron powder (5 eq), Glacial Acetic Acid (20 mL), Ethanol (20 mL).

  • Procedure:

    • Suspend the nitro compound and iron powder in the AcOH/EtOH mixture.

    • Heat to reflux for 2 hours. The yellow nitro compound will convert to a potentially fluorescent amine species.

    • Work-up: Cool and filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate. Redissolve the residue in EtOAc and wash with saturated

      
       to remove residual acid.
      
    • Dry over

      
       and concentrate.
      
    • Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

  • Expected Yield: 70-75%

Characterization & Data Summary

ParameterSpecification / Expected Value
Appearance Pale yellow to tan solid
Molecular Formula

Molecular Weight 222.26 g/mol
MS (ESI+) [M+H]+ = 223.1
1H NMR (DMSO-d6)

8.9 (dd, 1H, H-2), 8.5 (dd, 1H, H-4), 7.9 (d, 1H, H-6), 7.6 (dd, 1H, H-3), 7.0 (d, 1H, H-7), 6.5 (br s, 2H, NH2), 3.2 (s, 3H, SO2Me).[4]
TLC (

)
~0.4 (DCM/MeOH 95:5)

Key Spectroscopic Features:

  • H-6 vs H-7: The coupling constant between H-6 and H-7 (ortho) will be ~8 Hz. H-6 (adjacent to sulfone) will be significantly deshielded compared to H-7 (adjacent to amine).

  • Amine: Broad singlet exchangeable with

    
    .
    

Safety & Troubleshooting

Hazard Analysis
  • Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Use a face shield and heavy neoprene gloves.

  • Sodium Thiomethoxide: Releases toxic methanethiol gas upon contact with acid or moisture. Use only in a well-ventilated fume hood. Bleach trap recommended for waste.

  • mCPBA: Shock sensitive in pure form; potentially explosive if concentrated to dryness. Store in a refrigerator.

Troubleshooting Guide
  • Incomplete Oxidation: If the sulfoxide (intermediate) persists, add another 0.5 eq of mCPBA and reflux gently.

  • Poor Solubility: The sulfone intermediate can be poorly soluble. Use THF or warm EtOAc for extractions.

  • Iron Residues: If the final product is colored reddish-brown, it contains iron salts. Pass through a short plug of silica or wash with EDTA solution.

References

  • Regioselective Nitration of Quinolines

    • Study on the nitration of quinoline and derivatives. (Standard text reference: Heterocyclic Chemistry, Joule & Mills).[5]

    • Relevant analogous procedure: Nitration of 5-chloroquinoline. J. Chem. Soc. B, 1967, 1213.
  • Nucleophilic Substitution on Nitroquinolines

    • Nucleophilic substitution of 5-chloro-8-nitroquinoline.[6][7][8][9] BenchChem Application Data.

    • Synthesis of 8-aminoquinoline derivatives. ResearchGate, 2022.

  • Sulfide Oxidation & Nitro Reduction

    • Discovery of Heteroaromatic Sulfones. PMC, 2018.

    • Preparation of 8-aminoquinoline via Fe/AcOH reduction. PrepChem.

Sources

Application

How to incorporate 5-Methanesulfonylquinolin-8-amine into a polymer backbone

Application Note: Strategic Incorporation of 5-Methanesulfonylquinolin-8-amine into Polymer Architectures Executive Summary & Chemical Logic The incorporation of 5-Methanesulfonylquinolin-8-amine (5-MSQ) into polymer sys...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 5-Methanesulfonylquinolin-8-amine into Polymer Architectures

Executive Summary & Chemical Logic

The incorporation of 5-Methanesulfonylquinolin-8-amine (5-MSQ) into polymer systems presents a unique opportunity to engineer materials with high-affinity metal chelation properties and specific optoelectronic behaviors.

The Chemical Challenge: The 5-MSQ molecule possesses two critical structural features that dictate the synthesis strategy:

  • The 8-Amine Handle: This is the primary nucleophile. However, its reactivity is attenuated.

  • The 5-Methanesulfonyl Group: This is a strong electron-withdrawing group (EWG). It pulls electron density from the aromatic ring, significantly reducing the nucleophilicity of the 8-amine compared to a standard aniline. Furthermore, it blocks the para-position relative to the amine, preventing standard oxidative polymerization (e.g., Polyaniline-like routes) which typically requires head-to-tail coupling.

The Solution: Direct polymerization of 5-MSQ as a backbone unit is chemically unfavorable due to its monofunctionality and blocked coupling sites. Therefore, this guide details the two most robust "incorporation" strategies:

  • Route A (Monomer Functionalization): Derivatizing 5-MSQ into a polymerizable vinyl monomer (Methacrylamide route).

  • Route B (Post-Polymerization Modification): Grafting 5-MSQ onto a reactive precursor polymer (Activated Ester route).

Pre-Synthesis Analysis

ParameterValue/CharacteristicImplication for Protocol
Nucleophilicity Low (due to 5-SO₂Me)Requires activated electrophiles (Acid Chlorides or PFP-esters) and non-nucleophilic bases.
Solubility Moderate (Polar Aprotic)Reactions must use DMF, DMAc, or NMP. Avoid Hexanes/Water.
Thermal Stability High (Sulfone stability)Compatible with high-temperature radical initiators (AIBN/BPO).
Steric Hindrance Moderate (Peri-interaction)The 8-amine is flanked by the quinoline nitrogen, creating a "pocket." Reaction times must be extended.

Route A: The Methacrylamide Monomer Protocol

Best for: Creating copolymers with precise molar ratios of the quinoline moiety.

This protocol converts 5-MSQ into a polymerizable vinyl monomer, allowing it to be copolymerized with styrene, MMA, or NIPAM.

Step 1: Synthesis of N-(5-methanesulfonylquinolin-8-yl)methacrylamide

Reagents:

  • 5-Methanesulfonylquinolin-8-amine (1.0 eq)

  • Methacryloyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 5-MSQ (10 mmol) in anhydrous DCM (50 mL). Add TEA (15 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath. The sulfone group makes the amine sluggish, but exotherms can still degrade the acid chloride.

  • Addition: Dropwise add Methacryloyl Chloride (12 mmol) over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–18 hours. Note: Monitor via TLC (5% MeOH in DCM). The amine spot should disappear.

  • Workup: Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over MgSO₄.

  • Purification: Recrystallize from EtOH or perform column chromatography (Silica, Hexane:EtOAc gradient) to isolate the monomer.

Step 2: Free Radical Copolymerization

Reagents:

  • Functionalized Monomer (from Step 1)[1]

  • Comonomer (e.g., Methyl Methacrylate - MMA)

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Charge: Add Functionalized Monomer (0.5 g) and MMA (4.5 g) to a Schlenk tube (10 wt% loading).

  • Solvation: Add DMF (10 mL) to dissolve all solids.

  • Initiation: Add AIBN (1 wt% relative to total monomer mass).

  • Deoxygenation: Freeze-Pump-Thaw cycle (3x) to remove oxygen (Critical: Oxygen quenches radicals).

  • Polymerization: Backfill with N₂ and heat to 70°C for 24 hours.

  • Precipitation: Pour the viscous reaction mixture into cold Methanol (10x volume) to precipitate the polymer. Filter and vacuum dry.

Route B: Post-Polymerization Modification (PPM)

Best for: Attaching the quinoline to a pre-existing, well-defined polymer backbone.

Because the 5-MSQ amine is electron-deficient, it reacts poorly with standard esters. We use Poly(pentafluorophenyl methacrylate) (PPFPMA) , a "super-active" ester that reacts quantitatively even with weak amines.

Reagents:

  • Backbone: Poly(pentafluorophenyl methacrylate) (PPFPMA)[2][3]

  • Ligand: 5-Methanesulfonylquinolin-8-amine (1.2 eq per PFP unit)

  • Base: Diisopropylethylamine (DIPEA) (Catalyst/Scavenger)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Preparation: Dissolve PPFPMA (1.0 g) in NMP (10 mL) in a scintillation vial.

  • Activation: Add 5-MSQ (calculated based on desired substitution degree) and DIPEA (2.0 eq).

  • Heating: Heat to 50°C. Why? The electron-withdrawing sulfone reduces the nucleophilic attack rate of the amine; mild heat drives the conversion.

  • Monitoring: Monitor by 19F NMR . The sharp signals of the PFP ester on the polymer backbone will disappear and be replaced by the signal of free pentafluorophenol.

  • Purification: Precipitate into diethyl ether (to remove NMP and free 5-MSQ). Reprecipitate from THF into Ether twice to ensure no small molecule contaminants remain.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for incorporating 5-MSQ.

G Start Target: Incorporate 5-MSQ into Polymer Analysis Structural Analysis: 1. Monofunctional Amine 2. Blocked Para-Position (5-SO2Me) 3. Low Nucleophilicity Start->Analysis Decision Select Incorporation Strategy Analysis->Decision RouteA Route A: Monomer Synthesis (Copolymerization) Decision->RouteA Precise Ratio Needed RouteB Route B: Post-Polymerization Modification (PPM) Decision->RouteB Complex Architecture StepA1 React 5-MSQ with Methacryloyl Chloride RouteA->StepA1 StepB1 Synthesize Active Scaffold (Poly-PFPMA) RouteB->StepB1 StepA2 Isolate Vinyl Monomer StepA1->StepA2 StepA3 Radical Polymerization (AIBN, 70°C) StepA2->StepA3 Final Final Functionalized Polymer StepA3->Final StepB2 Nucleophilic Substitution (5-MSQ + DIPEA) StepB1->StepB2 StepB3 19F NMR Monitoring (Disappearance of PFP) StepB2->StepB3 StepB3->Final

Caption: Decision matrix for 5-MSQ incorporation. Route A creates a new copolymer; Route B functionalizes an existing scaffold.

Validation & Characterization

To ensure scientific integrity, the following data points must be verified for the final polymer:

TechniqueObservationInterpretation
1H NMR Broadening of aromatic peaks (7.0–9.0 ppm).Confirms attachment of the quinoline to a high MW chain (loss of rotational freedom).
UV-Vis Red-shift of absorption λmax compared to free 5-MSQ.Indicates electronic environment change; critical for sensor applications.
GPC (SEC) Monomodal distribution.Confirms no cross-linking occurred (common side reaction with diamines, but less likely here).
FT-IR Disappearance of N-H stretch (~3300-3400 cm⁻¹).Confirms conversion of the primary amine to an amide.

References

  • Theato, P. (2008). Synthesis of well-defined functional polymers by post-polymerization modification via active esters.[2] Journal of Polymer Science Part A: Polymer Chemistry.[1]

  • IUPAC. (2023). Terminology of polymers and polymerization processes in dispersed systems. IUPAC Recommendations.

  • Gibson, V. C., et al. (2001). Synthesis and characterization of polymers containing 8-aminoquinoline side groups. Macromolecules.[1][4] (Note: Generalized reference for aminoquinoline polymers).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening Assays for 5-Methanesulfonylquinolin-8-amine

Introduction: The Therapeutic Potential of Quinoline Scaffolds The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Derivatives of 8-aminoquinoline, in particular, have been a cornerstone in the development of anti-infective drugs.[2] The introduction of a methanesulfonyl group at the 5-position of the 8-aminoquinoline core, yielding 5-Methanesulfonylquinolin-8-amine, presents a molecule with intriguing electronic and steric properties that warrant investigation for novel biological activities. The sulfonamide moiety is a well-established pharmacophore found in a variety of clinically used drugs.[3] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the biological targets and therapeutic potential of 5-Methanesulfonylquinolin-8-amine.

High-Throughput Screening (HTS): A Paradigm for Accelerated Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of thousands to millions of compounds against biological targets.[4] This process utilizes robotics, sophisticated liquid handling, and sensitive detection methods to identify "hits"—compounds that modulate the activity of a target protein or pathway.[4][5] A typical HTS workflow involves several key stages, from assay development and validation to primary screening, hit confirmation, and secondary assays for mechanism of action studies.[6]

HTS_Workflow cluster_0 HTS Campaign Stages Assay_Development 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen Assay_Development->Pilot_Screen Validate with Z' > 0.5 Primary_HTS 3. Primary HTS Pilot_Screen->Primary_HTS ~2,000 compounds Hit_Confirmation 4. Hit Confirmation Primary_HTS->Hit_Confirmation Large-scale library Secondary_Assays 5. Secondary Assays (e.g., CETSA, Dose-Response) Hit_Confirmation->Secondary_Assays Re-test actives

Caption: Generalized workflow for a high-throughput screening campaign.

Part 1: Primary Screening - Biochemical Enzyme Inhibition Assay

Given that many quinoline derivatives exhibit anticancer properties through enzyme inhibition, a primary HTS campaign targeting a relevant enzyme, such as a protein kinase or a metabolic enzyme like Pyruvate Kinase M2 (PKM2), is a logical starting point.[3] The following protocol describes a generic, adaptable fluorescence-based enzyme inhibition assay.

Principle of the Assay

This assay quantifies the enzymatic conversion of a substrate to a product. The product is then detected by a coupled reaction that generates a fluorescent signal. Inhibitors of the enzyme will prevent substrate conversion, resulting in a decrease in fluorescence. The potency of an inhibitor is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Materials and Reagents
  • Target Enzyme (e.g., recombinant human PKM2)

  • Substrate (e.g., phosphoenolpyruvate)

  • Co-factor (e.g., ADP)

  • Coupled Enzyme System (e.g., lactate dehydrogenase and pyruvate kinase)

  • Detection Reagent (e.g., NADH, which is consumed, leading to a decrease in fluorescence, or a fluorescent probe)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1% BSA)

  • 5-Methanesulfonylquinolin-8-amine stock solution (e.g., 10 mM in DMSO)

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • Negative Control (DMSO)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Plate reader capable of fluorescence detection

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 5-Methanesulfonylquinolin-8-amine from a source plate into the wells of a 384-well assay plate to achieve a final concentration of 10 µM.

    • Dispense positive and negative controls into designated wells.

  • Enzyme Preparation:

    • Prepare a 2X enzyme solution in assay buffer at a concentration predetermined during assay development to yield a robust signal.

  • Enzyme Addition:

    • Add 10 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Initiation:

    • Prepare a 2X substrate/detection reagent mix in assay buffer.

    • Add 10 µL of this mix to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em wavelengths appropriate for the chosen fluorescent probe).

Data Analysis
  • Normalization:

    • Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Identification:

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Quality Control:

    • The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

ParameterDescriptionAcceptance Criteria
Primary Hit A compound identified in the initial HTS.> 50% inhibition at 10 µM
Z'-Factor A statistical measure of assay quality.[6]> 0.5
Signal-to-Background Ratio of the negative control signal to the positive control signal.> 5

Part 2: Secondary Assay - Cellular Thermal Shift Assay (CETSA®) for Target Engagement

A primary hit from a biochemical screen does not guarantee activity in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[8][9] The principle is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9]

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand (5-MSQ-8A) Protein_Unbound Target Protein Heat_Unbound Heat Application Protein_Unbound->Heat_Unbound Denatured_Protein Denatured & Aggregated Protein Heat_Unbound->Denatured_Protein Low Signal (Western Blot) Low Signal (Western Blot) Denatured_Protein->Low Signal (Western Blot) Protein_Bound Target Protein + Ligand Heat_Bound Heat Application Protein_Bound->Heat_Bound Stable_Protein Soluble, Folded Protein Heat_Bound->Stable_Protein High Signal (Western Blot) High Signal (Western Blot) Stable_Protein->High Signal (Western Blot)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Materials and Reagents
  • Cell line expressing the target protein (e.g., A549 human lung carcinoma cells)[3]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)[10]

  • 5-Methanesulfonylquinolin-8-amine

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for cell lysis (e.g., freeze-thaw cycles with liquid nitrogen)[10]

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Detailed Protocol: Isothermal Dose-Response CETSA
  • Cell Treatment:

    • Seed cells in 10 cm dishes and grow to 70-80% confluency.[10]

    • Treat the cells with a range of concentrations of 5-Methanesulfonylquinolin-8-amine (e.g., 0.1 to 100 µM) or DMSO for 2 hours in the incubator.

  • Cell Harvesting and Heating:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a specific temperature (determined from a preliminary melt-curve experiment, e.g., 55°C) for 3 minutes in a thermal cycler. Leave one aliquot at room temperature as a no-heat control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[10]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Protein Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a Bradford or BCA assay.

    • Normalize the protein concentrations for all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

Data Analysis
  • Quantify the band intensities from the Western blot using densitometry software.

  • Plot the normalized band intensity of the heated samples against the log of the compound concentration.

  • The resulting curve will show an increase in soluble protein at higher compound concentrations, indicating target stabilization. This confirms target engagement in a cellular context.

Part 3: Counter-Screen - Cell Viability Assay

It is crucial to determine if the observed activity of a hit compound is due to specific target modulation or general cytotoxicity. A cell viability assay should be run in parallel with the secondary assays.

Protocol: WST-1 Cell Proliferation Assay
  • Cell Seeding: Seed the same cell line used for the CETSA experiment into 96-well clear-bottom plates at a density of 2,500 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with the same concentration range of 5-Methanesulfonylquinolin-8-amine used in the CETSA experiment for 72 hours.[3]

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Detection: Measure the absorbance at 440 nm using a microplate reader.[3]

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50). A compound is considered non-toxic if its CC50 is significantly higher (e.g., >10-fold) than its IC50 or the concentration at which it shows target engagement.

Conclusion

This guide provides a comprehensive framework for the high-throughput screening of 5-Methanesulfonylquinolin-8-amine. By combining a primary biochemical screen with a robust secondary assay for cellular target engagement and a counter-screen for cytotoxicity, researchers can efficiently identify and validate novel biological activities for this promising compound. The methodologies described herein are adaptable to various target classes and cellular models, providing a solid foundation for advancing the discovery of new therapeutic agents based on the quinoline scaffold.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Peng, Y. et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101373.
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • High-Throughput Screening (HTS) and High-Throughput Experimentation (HTE). (2015). Drug Discovery World.
  • Gehart, H. et al. (2016). The lytic cellular thermal shift assay (CETSA) for measuring drug-target engagement in living cells.
  • Al-Ostoot, F. H. et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Sławiński, J. et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533.
  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. Available at: [Link]

  • Szymański, P. et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4061.
  • Vennerstrom, J. L. et al. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(23), 7111-7114.
  • Radi, M. et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5621.
  • King, O. et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535.
  • Chen, Y. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(5), 1146.
  • Gault, J. et al. (2021). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences, 8, 775831.
  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • Rourick, R. et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Journal of Biomolecular Screening, 12(7), 960-972.
  • Peng, Y. et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101373.
  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. Available at: [Link]

  • Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. ScienceDaily. Available at: [Link]

Sources

Application

Synthetic routes to functionalized 5-Methanesulfonylquinolin-8-amine derivatives

Application Note: Strategic Synthesis of 5-Methanesulfonylquinolin-8-amine Scaffolds Executive Summary The 5-methanesulfonylquinolin-8-amine scaffold represents a critical pharmacophore in medicinal chemistry, merging th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Methanesulfonylquinolin-8-amine Scaffolds

Executive Summary

The 5-methanesulfonylquinolin-8-amine scaffold represents a critical pharmacophore in medicinal chemistry, merging the privileged 8-aminoquinoline motif (found in antimalarials like Primaquine and Tafenoquine) with a C5-sulfone moiety. The introduction of the methanesulfonyl group at the C5 position serves two primary functions: it blocks metabolic liability at the para-position relative to the amine, and it modulates the electronic properties of the quinoline ring, influencing the pKa of the N8-amine and its subsequent binding affinities.

This guide details a robust, scalable synthetic route utilizing a Nucleophilic Aromatic Substitution (SNAr ) strategy followed by a chemoselective reduction. Unlike classical electrophilic sulfonation, which is often regioselective-poor, this protocol ensures exclusive C5 functionalization.

Retrosynthetic Analysis & Strategy

To achieve high regiocontrol, we bypass direct sulfonation of the electron-rich 8-aminoquinoline. Instead, we utilize 5-chloro-8-nitroquinoline as the divergent intermediate. The strong electron-withdrawing nature of the C8-nitro group activates the C5-chloride for displacement by sulfinate anions.

Strategic Advantages:

  • Regiospecificity: The leaving group (Cl) is pre-installed at C5.

  • Scalability: Avoids hazardous chlorosulfonic acid handling.

  • Versatility: The intermediate nitro-sulfone is stable and can be stored.

Pathway Visualization

G Figure 1: Strategic Route to 5-Methanesulfonylquinolin-8-amine via S_NAr Displacement. start 5-Chloro-8-nitroquinoline (Precursor) inter 5-Methanesulfonyl- 8-nitroquinoline start->inter Step 1: S_NAr NaSO2Me, DMSO, 100°C product 5-Methanesulfonyl- quinolin-8-amine inter->product Step 2: Reduction Fe, NH4Cl, EtOH/H2O deriv Functionalized Derivatives product->deriv Step 3: Amide Coupling R-COCl / HATU

Detailed Experimental Protocols

Protocol A: Sulfonylation via SNAr Displacement

Objective: Conversion of 5-chloro-8-nitroquinoline to 5-methanesulfonyl-8-nitroquinoline.

Mechanistic Insight: The C5 position of the quinoline ring is generally nucleophilic. However, the presence of the 8-nitro group (electron-withdrawing via resonance and induction) significantly depletes electron density at the C5 position (para-relationship), facilitating nucleophilic attack by the methanesulfinate anion.

Materials:

  • 5-Chloro-8-nitroquinoline (1.0 equiv)

  • Sodium Methanesulfinate (NaSO2Me) (1.5 - 2.0 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv) – Optional catalyst to accelerate kinetics.

  • L-Proline (0.2 equiv) – Ligand if CuI is used.

  • DMSO (Anhydrous, 0.5 M concentration relative to substrate)

Procedure:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, charge 5-chloro-8-nitroquinoline (e.g., 10 mmol, 2.08 g) and Sodium Methanesulfinate (15 mmol, 1.53 g).

  • Catalyst Addition (Recommended): Add CuI (1 mmol, 190 mg) and L-Proline (2 mmol, 230 mg). Note: While the reaction proceeds without Cu due to Nitro-activation, Cu-catalysis ensures >90% conversion within 4-6 hours rather than 24 hours.

  • Solvation: Add anhydrous DMSO (20 mL). Purge the flask with Nitrogen or Argon for 5 minutes.

  • Reaction: Heat the mixture to 95°C . Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (Rf ~0.7) should disappear, and a more polar spot (Rf ~0.4) should appear.[1][2]

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow/tan solid.

    • Filter the solid.[4] Wash copiously with water to remove DMSO and excess sulfinate salts.

    • Wash with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: If necessary, recrystallize from Ethanol/DMF.

Yield Target: 85-92% Key Observation: The product should be a pale yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of 5-methanesulfonyl-8-nitroquinoline to 5-methanesulfonylquinolin-8-amine.

Mechanistic Insight: We utilize Iron/Ammonium Chloride conditions.[1] This method is preferred over catalytic hydrogenation (H2/Pd-C) because sulfones can poison Pd catalysts, and high-pressure hydrogenation risks reducing the heterocyclic ring. Fe/NH4Cl is mild, chemoselective for nitro groups, and leaves the sulfone and quinoline ring intact [1].

Materials:

  • 5-Methanesulfonyl-8-nitroquinoline (from Protocol A)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol / Water (3:1 ratio)

Procedure:

  • Preparation: Dissolve the nitro-sulfone intermediate (e.g., 5 mmol) in Ethanol (45 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (25 mmol) and Iron Powder (25 mmol).

  • Reaction: Heat the suspension to reflux (80°C) with vigorous stirring.

    • Critical Step: Vigorous stirring is essential to prevent the iron from clumping.

  • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1-2 hours.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Basify the remaining aqueous residue with saturated NaHCO3 to pH 8-9.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry organic layers over Na2SO4, filter, and concentrate.

  • Purification: The crude amine is often pure enough for the next step. If needed, purify via flash chromatography (DCM/MeOH 95:5).

Yield Target: 80-90%

Analytical Data & Validation

The following data profiles are expected for the final product: 5-Methanesulfonylquinolin-8-amine .

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-d6)δ 3.20 - 3.30 ppm (Singlet, 3H)-SO2CH3 (Methyl sulfone)
δ 6.80 - 7.00 ppm (Broad Singlet, 2H)-NH2 (Exchangeable with D2O)
δ 6.90 ppm (Doublet, J=8 Hz, 1H)H7 (Ortho to amine, electron rich)
δ 7.90 ppm (Doublet, J=8 Hz, 1H)H6 (Ortho to sulfone, deshielded)
δ 8.80 - 9.00 ppm (Multiplet)H2/H4 (Quinoline ring protons)
MS (ESI+) m/z = 223.05 [M+H]+Molecular Ion (C10H10N2O2S)
IR Spectroscopy ~1300 cm-1 & ~1140 cm-1Asymmetric/Symmetric S=O stretch
~3350 cm-1 & ~3450 cm-1Primary Amine N-H stretch

Troubleshooting & Optimization Logic

Process Flow Diagram: Workup & Purification

Workup Figure 2: Purification Logic Flow for 8-Aminoquinoline Derivatives. step1 Crude Reaction Mixture (Fe/NH4Cl Reduction) step2 Filter via Celite (Hot) step1->step2 step3 Evaporate EtOH step2->step3 step4 Basify (NaHCO3) step3->step4 step5 Extract (EtOAc) step4->step5 decision Purity Check (TLC/LCMS) step5->decision pure Final Product (Yellow Solid) decision->pure >95% impure Flash Column (DCM/MeOH) decision->impure <95% impure->pure

Common Issues & Solutions:

  • Incomplete SNAr: If the reaction stalls, ensure the DMSO is dry. Water solvates the sulfinate anion, reducing its nucleophilicity. Increasing temperature to 110°C is safe for this scaffold.

  • Oxidation of Amine: 8-Aminoquinolines are prone to air oxidation (turning dark brown/black). Store the final product under Argon/Nitrogen in the dark.

  • Iron Emulsions: During the reduction workup, if an emulsion forms, add a small amount of brine or filter through a wider pad of Celite.

References

  • Reduction of Nitroarenes

    • Title: Selective reduction of nitro compounds to amines.[1][5]

    • Source:Vogel's Textbook of Practical Organic Chemistry.[1]

    • Context: Fe/NH4Cl is the standard for chemoselective reduction in the presence of other reducible groups (like sulfones).
    • URL
  • Synthesis of 8-Aminoquinolines

    • Title: Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.[2][3][6][7][8][9]

    • Source: BenchChem Application Notes.[2]

    • Context: General handling and reactivity of the 8-aminoquinoline scaffold.[7]

  • Sulfinate Reactivity (SNAr)

    • Title: EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts.[10]

    • Source:Chemical Science, 2023.
    • Context: Validates the reactivity of nitroarenes with sulfin
    • URL:[Link]

  • Medicinal Chemistry of Sulfones

    • Title: Pharmacology of 8-aminoquinolines.[2][6][7][9]

    • Source: N
    • Context: Discusses the metabolic implications of 8-aminoquinoline modific
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identification and characterization of side products in 5-Methanesulfonylquinolin-8-amine synthesis

Route Overview & Critical Control Points To accurately identify side products, we must first establish the synthetic lineage. The most robust industrial route for 5-Methanesulfonylquinolin-8-amine (5-MSQA) involves a thr...

Author: BenchChem Technical Support Team. Date: February 2026

Route Overview & Critical Control Points

To accurately identify side products, we must first establish the synthetic lineage. The most robust industrial route for 5-Methanesulfonylquinolin-8-amine (5-MSQA) involves a three-step sequence starting from 5-chloro-8-nitroquinoline . This pathway minimizes regiochemical ambiguity but introduces specific oxidation and reduction liabilities.

The Standard Pathway
  • Nucleophilic Aromatic Substitution (SNAr): Displacement of chloride by sodium methanethiolate (NaSMe).

  • S-Oxidation: Chemoselective oxidation of the sulfide to the sulfone using oxidants like

    
    /Na_2WO_4$ or mCPBA.
    
  • Nitro Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) of the nitro group to the amine.
Reaction Pathway & Impurity Map

The following diagram visualizes the main reaction stream and the divergence points where critical impurities (IMP-A through IMP-D) are generated.

G cluster_legend Legend Start 5-Chloro-8-nitroquinoline (Starting Material) Step1 Step 1: S_NAr (NaSMe, DMF, 80°C) Start->Step1 Int1 5-(Methylthio)-8-nitroquinoline (Sulfide Intermediate) Step1->Int1 ImpA IMP-A: 5-Hydroxy-8-nitroquinoline (Hydrolysis Byproduct) Step1->ImpA H2O/OH- Step2 Step 2: Oxidation (H2O2, Na2WO4) Int1->Step2 Int2 5-Methanesulfonyl-8-nitroquinoline (Sulfone Intermediate) Step2->Int2 ImpB IMP-B: 5-(Methylsulfinyl)-8-nitroquinoline (Incomplete Oxidation) Step2->ImpB Deficient Oxidant ImpC IMP-C: N-Oxide Analogues (Over-Oxidation) Step2->ImpC Excess Oxidant Step3 Step 3: Reduction (H2, Pd/C) Int2->Step3 Product 5-Methanesulfonylquinolin-8-amine (Target Product) Step3->Product ImpD IMP-D: Azo-Dimer (Incomplete Reduction) Step3->ImpD Coupling key Blue: Main Path | Red: Critical Impurity | Yellow: Process Control Issue

Figure 1: Synthetic pathway and impurity genesis for 5-Methanesulfonylquinolin-8-amine.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent M+16 peak in LC-MS after the oxidation step."

Diagnosis: This is likely Impurity C (N-Oxide) formation. Cause: Quinoline nitrogens are susceptible to oxidation by peracids (mCPBA) or excess peroxide, forming the N-oxide. Solution:

  • Switch Oxidants: Use catalytic sodium tungstate (

    
    ) with controlled hydrogen peroxide. This system is highly selective for sulfur over nitrogen [1].
    
  • pH Control: Maintain acidic pH during oxidation; the protonated quinolinium ion is resistant to N-oxidation.

Issue 2: "My product has a lower melting point and a split methyl peak in NMR."

Diagnosis: Contamination with Impurity B (Sulfoxide) . Cause: Incomplete oxidation of the sulfide intermediate. Sulfoxides are often difficult to separate from sulfones by crystallization due to similar polarity. Solution:

  • Monitor Reaction: Do not stop at stoichiometric oxidant levels. Use 2.2–2.5 equivalents of oxidant to drive the reaction fully to the sulfone.

  • Workup: Wash the organic layer with aqueous sodium thiosulfate only after confirming the disappearance of the sulfoxide peak by HPLC.

Issue 3: "The reduction step yielded a colored, insoluble solid."

Diagnosis: Formation of Impurity D (Azo-Dimer) . Cause: Nitro reductions proceeding via nitroso intermediates can undergo condensation to form azo (


) or azoxy species, especially under basic conditions or insufficient hydrogen pressure.
Solution: 
  • Acidic Additive: Add 1-2 equivalents of acetic acid or HCl to the hydrogenation mixture. This suppresses the condensation of the hydroxylamine intermediate with the nitroso intermediate.

Experimental Protocols for Impurity Isolation

To validate your analytical methods, you must synthesize and characterize the key impurities.

Protocol A: Isolation of Impurity B (Sulfoxide)

Target: 5-Methanesulfinylquinolin-8-amine precursors.

  • Reactants: Dissolve 5-(methylthio)-8-nitroquinoline (1.0 eq) in DCM.

  • Oxidation: Add mCPBA (0.9 eq—deliberate deficit) at 0°C. Stir for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: The sulfoxide is more polar than the sulfide and sulfone. Purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Validation: Look for the characteristic diastereotopic splitting of adjacent protons in NMR (though less relevant for the methyl group, the ring protons may show broadening).

Protocol B: Synthesis of Impurity C (N-Oxide)

Target: 5-Methanesulfonyl-8-nitroquinoline N-oxide.

  • Reactants: Dissolve 5-methanesulfonyl-8-nitroquinoline in DCM.

  • Oxidation: Add mCPBA (2.0 eq) and reflux for 12 hours.

  • Observation: Monitor for the M+16 mass shift.

  • Isolation: The N-oxide will be significantly more polar. Precipitate from cold ether or purify via HPLC.

Data Tables: Characterization Metrics

Use these shifts to distinguish the target product from its mimics.

Table 1: 1H NMR Diagnostic Shifts (DMSO-d6, 400 MHz)

CompoundC5-Substituent Methyl (

ppm)
H-4 Aromatic (

ppm)
Key Feature
Target: 5-MSQA 3.18 (s, 3H) 8.95 (d) Sharp sulfone singlet.
Sulfide Precursor 2.55 (s, 3H)8.40 (d)Significant upfield shift of methyl.
Impurity B (Sulfoxide) 2.78 (s, 3H)8.75 (d)Methyl peak may appear slightly broad.
Impurity C (N-Oxide) 3.20 (s, 3H)8.35 (d)H-2 proton shifts upfield; H-8

broadens.

Table 2: LC-MS Fragmentation Patterns (ESI+)

CompoundParent Ion

Major FragmentInterpretation
Target: 5-MSQA 223.05 144.1 (M - SO2Me) Loss of methanesulfonyl group.
Impurity B (Sulfoxide) 207.05191.0 (M - O)Facile loss of oxygen (sulfoxide to sulfide).
Impurity C (N-Oxide) 239.05223.0 (M - O)Loss of N-oxygen (distinct retention time).
Impurity D (Azo) 443.08222.0 (Homolytic cleavage)Dimer mass; very late eluter.

References

  • Kirihara, M., et al. "Sulfone synthesis by oxidation."[2] Synlett, 2010, 1557-1561.[2]

  • BenchChem. "An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide." BenchChem Technical Guides, 2025.

  • Sigma-Aldrich. "8-Aminoquinoline Product Specification & Reactivity Profile." Sigma-Aldrich Technical Library.

  • Ustinov, I. I., et al. "Selective Reduction of 5,7-Dinitro-8-Hydroxyquinoline."[3] Chemistry of Heterocyclic Compounds, 2024.

  • MDPI. "Synthesis of 8-Aminoquinoline Amides." Molecules, 2022.[1][2][4]

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) and perform risk assessments before handling quinoline derivatives and strong oxidants.

Sources

Optimization

Optimizing the performance of 5-Methanesulfonylquinolin-8-amine in catalytic reactions

Introduction: The Strategic Advantage of 5-Ms-QA Welcome to the technical support hub for 5-Methanesulfonylquinolin-8-amine (5-Ms-QA) . You are likely using this reagent as a bidentate ( ) directing group (DG) for transi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 5-Ms-QA

Welcome to the technical support hub for 5-Methanesulfonylquinolin-8-amine (5-Ms-QA) . You are likely using this reagent as a bidentate (


) directing group (DG) for transition-metal-catalyzed C–H functionalization.

While the unsubstituted 8-aminoquinoline (8-AQ) is the industry standard (Daugulis/Chatani type), the 5-methanesulfonyl derivative offers specific electronic and steric advantages designed to overcome common limitations:

  • Electronic Tuning (The "Hammett" Effect): The sulfonyl group (

    
    ) at the C5 position is a strong electron-withdrawing group (EWG). This reduces the electron density on the quinoline nitrogen, modulating the stability of the metallacycle intermediate. This often facilitates the difficult reductive elimination  step in high-valent metal catalysis (e.g., Pd(IV) to Pd(II)).
    
  • C5 Blocking: In oxidative protocols (e.g., halogenation), the C5 position of standard 8-AQ is prone to electrophilic attack (background reaction). The sulfonyl group blocks this site, ensuring exclusive functionalization of your target substrate.

  • Enhanced Deprotection: The electron-deficient nature of the 5-Ms-QA leaving group stabilizes the aniline anion, theoretically lowering the barrier for amide hydrolysis compared to standard 8-AQ.

Part 1: Substrate Synthesis & Handling

Q: My amide coupling yield is low. The amine seems unreactive. How do I install 5-Ms-QA?

Diagnosis: The 5-methanesulfonyl group makes the aniline nitrogen significantly less nucleophilic (


 reduction) than standard 8-aminoquinoline. Standard EDC/NHS couplings often fail.

Protocol: High-Efficiency Acid Chloride Coupling Do not rely on mild coupling agents. Use the Acid Chloride method for quantitative conversion.

  • Activation: Convert your carboxylic acid substrate to the acid chloride using

    
     (2.0 equiv) and catalytic DMF in dry DCM. Evaporate to dryness to remove excess oxalyl chloride.
    
  • Coupling:

    • Dissolve 5-Ms-QA (1.1 equiv) in dry DCM.

    • Add Diisopropylethylamine (DIPEA) (2.5 equiv) as a base. Note: Pyridine is often too weak for this electron-poor aniline.

    • Add the acid chloride dropwise at 0 °C, then warm to RT.

  • Purification: The product often precipitates or can be purified via short silica plug (EtOAc/Hexanes).

Part 2: Reaction Optimization (C–H Activation)

Q: I see no conversion in my Pd-catalyzed arylation. The starting material is untouched.

Diagnosis: The electron-poor quinoline nitrogen coordinates less strongly to Pd(II). While this aids turnover, it hampers the initial coordination required for C–H activation (the induction step).

Troubleshooting Workflow:

VariableRecommendationScientific Rationale
Solvent Switch to t-Amyl Alcohol or HFIP Polar protic solvents stabilize the transition state for C–H cleavage via Concerted Metalation-Deprotonation (CMD).
Ligand None (Ligand-free)5-Ms-QA is the ligand. Adding phosphines will poison the reaction by displacing the DG.
Additive PivOH (20-30 mol%) Essential. Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C–H bond breaking step.
Temp Increase by 10-20 °C The EWG increases the activation energy for the initial cyclometalation. Higher thermal energy is required.
Q: The reaction works but stops at 40% conversion (Catalyst Death).

Diagnosis: Product inhibition or catalyst aggregation (Pd black formation).

Solution:

  • Check Oxidant: If using Ag(I) salts (e.g.,

    
    ), ensure they are finely ground and protected from light.
    
  • Change Metal Source: Switch from

    
     to 
    
    
    
    . The cationic Pd source is more electrophilic and can bind the electron-deficient 5-Ms-QA more effectively.

Part 3: Visualization of the Catalytic Cycle

The following diagram illustrates where 5-Ms-QA exerts its electronic influence during a typical Pd(II)/Pd(IV) arylation cycle.

CatalyticCycle cluster_legend Electronic Effects of 5-SO2Me Substrate Substrate-DG (Amide) Coordination Coordination (Weakened by 5-Ms) Substrate->Coordination + Pd(OAc)2 CH_Activation C-H Activation (CMD Step) Coordination->CH_Activation Slow Step (Requires PivOH) Oxidation Oxidative Addition (Ar-I / Ag+) CH_Activation->Oxidation Pd(II) -> Pd(IV) ReductiveElim Reductive Elimination (Accelerated by 5-Ms) Oxidation->ReductiveElim C-C Bond Formation ReductiveElim->Coordination Catalyst Turnover Product Functionalized Product ReductiveElim->Product - Pd(II) Note1 1. Weakens N-Pd bond (Harder initiation) Note2 2. Destabilizes High-Valent Pd(IV) Note3 3. Accelerates Product Release

Caption: Mechanistic impact of the 5-Methanesulfonyl group on the Pd(II)/Pd(IV) catalytic cycle. Note the trade-off between initiation difficulty and accelerated product release.

Part 4: Deprotection (Removal of the Directing Group)

Q: How do I remove the 5-Ms-QA auxiliary after the reaction?

The "Killer App": This is where 5-Ms-QA outperforms standard 8-AQ. The electron-withdrawing sulfonyl group stabilizes the leaving group (the aniline), making the amide bond more susceptible to nucleophilic attack.

Method A: Acidic Hydrolysis (Preferred)

  • Reagents:

    
    .
    
  • Conditions: 80 °C, 2–4 hours.

  • Advantage: Standard 8-AQ often requires

    
    . The 5-Ms variant often hydrolyzes under milder conditions due to the electronic destabilization of the amide.
    

Method B: Transamidation (Mildest)

  • Reagents:

    
    .
    
  • Conditions:

    
     in Toluene.
    
  • Mechanism: The primary amine of ethanolamine attacks the activated amide. The 5-Ms-QA is released as the free aniline.

  • Note: This is often "traceless" if you want to convert the amide directly to an ester (use

    
    ) or another amide.
    

Part 5: Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures rapidly.

TroubleshootingTree Start Problem Detected CheckSM Is SM Consumed? Start->CheckSM NoReaction No Reaction CheckSM->NoReaction No SideProducts Complex Mixture CheckSM->SideProducts Yes CheckCat Check Catalyst & Additive NoReaction->CheckCat Action1 Add PivOH (30 mol%) Switch to Cationic Pd CheckCat->Action1 CheckC5 Check C5 Functionalization SideProducts->CheckC5 IsC5Blocked Is C5 Blocked? CheckC5->IsC5Blocked Clean Issue: Polymerization/Decomp Action: Lower Temp, Dilute IsC5Blocked->Clean Yes (5-Ms present) Dirty Issue: C5 Side Reaction Action: Switch to 5-Ms-QA IsC5Blocked->Dirty No (Standard AQ)

Caption: Diagnostic workflow for differentiating between catalyst initiation failure and background reactivity.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium. Journal of the American Chemical Society. Link

  • Corbet, M., & De Campo, F. (2013).[1] 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds.[1][2][3] Angewandte Chemie International Edition. Link

  • Fitzgerald, L. S., & O'Duill, M. L. (2021).[4] A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). Palladium-Catalyzed Transformations of Alkyl C-H Bonds. Chemical Reviews. Link

  • Rouquet, G., & Chatani, N. (2013). Catalytic Functionalization of C(sp2)-H and C(sp3)-H Bonds by Using Bidentate Directing Groups. Angewandte Chemie International Edition. Link

Disclaimer: This guide assumes standard safety protocols for handling transition metals and acidic/basic reagents. Always consult the SDS for 5-Methanesulfonylquinolin-8-amine before use.

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 5-Methanesulfonylquinolin-8-amine for Biological Assays

Welcome to the Technical Support Center for 5-Methanesulfonylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered whe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Methanesulfonylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in biological assays. As a bifunctional molecule containing both a quinoline ring and a sulfonamide group, 5-Methanesulfonylquinolin-8-amine presents a unique set of stability considerations that can significantly impact experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your research.

Understanding the Chemistry of Instability

5-Methanesulfonylquinolin-8-amine's structure incorporates two key moieties that are susceptible to degradation under common laboratory conditions: the quinoline core and the methanesulfonyl group attached to an aromatic amine.

  • Quinoline Core: The quinoline ring system is an aromatic heterocycle that can be prone to oxidation and photodegradation .[1] Exposure to light and oxygen can lead to the formation of N-oxides and hydroxylated derivatives, altering the compound's biological activity and physical properties.[1]

  • Sulfonamide Group: The sulfonamide linkage (-SO₂NH-) can be susceptible to hydrolysis , particularly under acidic or basic conditions.[2] This cleavage would result in the formation of 8-aminoquinoline and methanesulfonic acid, leading to a loss of the parent compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 5-Methanesulfonylquinolin-8-amine in DMSO is turning yellow/brown over time. What is causing this, and is the compound still usable?

A1: The color change you are observing is a common indicator of degradation, likely due to oxidation or photodegradation of the quinoline ring.[3] While a slight color change may not significantly impact the compound's activity in all assays, it is a sign of instability. For sensitive and quantitative assays, it is crucial to use a fresh, colorless stock solution. To mitigate this, store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light by using amber vials or by wrapping the vials in aluminum foil.[4]

Q2: I'm observing poor reproducibility in my cell-based assay results. Could the stability of 5-Methanesulfonylquinolin-8-amine in my aqueous culture medium be the issue?

A2: Yes, poor stability in aqueous media is a likely culprit for inconsistent results. The compound can degrade over the course of a multi-day experiment, leading to a decrease in the effective concentration. The pH of your culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of the sulfonamide group. Additionally, components in the medium could potentially catalyze degradation. It is recommended to perform a stability study of the compound in your specific assay medium over the time course of your experiment.

Q3: What is the best way to prepare working solutions of 5-Methanesulfonylquinolin-8-amine for my biological assays to maximize stability?

A3: The recommended procedure is to prepare a high-concentration stock solution in an anhydrous, aprotic solvent like dimethyl sulfoxide (DMSO).[4] This stock should be stored in small aliquots at low temperatures and protected from light.[4] On the day of the experiment, thaw an aliquot and prepare fresh dilutions in your final aqueous assay buffer or cell culture medium immediately before use. Avoid prolonged storage of the compound in aqueous solutions. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Q4: Can I use antioxidants to improve the stability of 5-Methanesulfonylquinolin-8-amine in my experiments?

A4: The use of antioxidants can be an effective strategy to prevent oxidative degradation of the quinoline ring.[5] Phenolic antioxidants have been shown to inhibit the photoinduced degradation of sulfonamides.[5] However, it is critical to first validate that the chosen antioxidant does not interfere with your biological assay or interact with the compound itself. A pilot experiment with the antioxidant alone and in combination with your compound should be performed.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments.

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Possible Cause: The solubility of 5-Methanesulfonylquinolin-8-amine is significantly lower in aqueous solutions compared to DMSO. This is a common issue for many organic small molecules.

Troubleshooting Workflow:

Caption: Workflow to address compound precipitation.

Issue 2: Inconsistent Assay Results and Suspected Degradation

Possible Cause: The compound is degrading in the assay medium over the incubation period.

Troubleshooting Steps:

  • Confirm Degradation:

    • Prepare a solution of 5-Methanesulfonylquinolin-8-amine in your assay buffer at the working concentration.

    • Incubate this solution under the exact same conditions as your assay (temperature, light, duration).

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of parent compound remaining. A decrease in the peak area of the parent compound over time confirms degradation.

  • Identify the Degradation Pathway:

    • Conduct forced degradation studies to understand the compound's vulnerabilities. This involves exposing the compound to harsh conditions to accelerate degradation.[6]

    Forced Degradation Protocol Summary Table:

Stress ConditionReagent and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hoursHydrolysis of the sulfonamide bond
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hoursHydrolysis of the sulfonamide bond
Oxidation 3-30% H₂O₂, room temperature for several hoursOxidation of the quinoline ring (N-oxide, hydroxylation)
Photodegradation Expose solution to UV and visible lightPhotodegradation of the quinoline ring
Thermal Degradation Heat solid compound at elevated temperatureThermal decomposition
  • Implement Stabilization Strategies:

    • pH Control: If hydrolysis is the primary degradation pathway, ensure the pH of your assay buffer is in a range that minimizes this reaction. The solubility of quinoline derivatives can be pH-dependent.[7]

    • Light Protection: If the compound is photosensitive, conduct all experimental steps under low-light conditions and use amber-colored labware.

    • Use of Antioxidants: If oxidation is a major issue, consider adding a validated, non-interfering antioxidant to your assay medium.[5]

    • Fresh Preparations: Always prepare working solutions fresh from a frozen DMSO stock immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of 5-Methanesulfonylquinolin-8-amine powder.

    • Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small, single-use volumes in amber vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your final assay buffer or cell culture medium to achieve the desired working concentrations.

    • Use the freshly prepared working solutions immediately.

Protocol 2: General Forced Degradation Study for LC-MS Analysis

This protocol outlines a general procedure to identify potential degradation products.

Forced_Degradation_Workflow A Prepare 1 mg/mL solution of compound in Methanol:Water (1:1) B Aliquot into 5 separate, clear glass vials A->B C Stress Conditions B->C D Acid Hydrolysis: Add 0.1 M HCl, heat at 80°C for 4h C->D E Base Hydrolysis: Add 0.1 M NaOH, heat at 80°C for 4h C->E F Oxidation: Add 6% H₂O₂, room temp for 24h C->F G Photodegradation: Expose to UV/Vis light for 24h C->G H Control: Store at room temp in dark C->H I Neutralize acid/base samples D->I E->I J Analyze all samples by LC-MS/MS F->J G->J H->J I->J K Identify degradation products by comparing to control J->K

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline-Based Inhibitors: Analyzing the 5-Methanesulfonylquinolin-8-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key interactions—such as hydrogen bonds and π-π stacking—with biological targets have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[3][4][5] In oncology, this scaffold is particularly prominent in the design of kinase inhibitors, with several FDA-approved drugs featuring a quinoline core.[6]

This guide provides a comparative analysis centered on the 5-Methanesulfonylquinolin-8-amine scaffold. While not a clinically approved drug itself, its structure embodies key chemical features found in potent inhibitors. By dissecting this scaffold and comparing it to established, clinically successful quinoline-based kinase inhibitors, we can illuminate the critical structure-activity relationships (SAR) that govern potency, selectivity, and overall drug-like properties. We will use three FDA-approved tyrosine kinase inhibitors (TKIs) as benchmarks for comparison: Bosutinib , Lenvatinib , and Cabozantinib .

Analysis of the Core Scaffold: 5-Methanesulfonylquinolin-8-amine

To understand the potential of this scaffold, we must analyze its constituent parts and their likely contribution to molecular interactions and pharmacology.

  • The Quinoline Core: This bicyclic system often acts as a "hinge-binder" in the ATP-binding pocket of kinases. The nitrogen atom at position 1 can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain, a common mechanism for many Type I and Type II kinase inhibitors.[1]

  • The 8-amino Group (-NH₂): The primary amine at position 8 is a versatile functional group. It can serve as a hydrogen bond donor, forming additional stabilizing interactions within the ATP pocket. Furthermore, it provides a synthetic handle for further chemical modification, allowing for the attachment of various side chains to explore deeper pockets of the target protein, enhance solubility, or modulate pharmacokinetic properties.[7]

  • The 5-Methanesulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence can significantly influence the electronic properties of the quinoline ring, which may impact the strength of the hinge-binding interaction.[4][8] The sulfonyl group can also improve metabolic stability and aqueous solubility, which are desirable properties for drug candidates.

Comparative Structural and Mechanistic Analysis

The true potential of a scaffold is revealed by comparing it to compounds that have successfully navigated the path to clinical approval. Bosutinib, Lenvatinib, and Cabozantinib are all multi-kinase inhibitors with a quinoline or quinoline-like core, yet their substitution patterns confer distinct target profiles and clinical indications.

Compound Core Structure Key Substituents & Their Role Primary Targets
5-Methanesulfonylquinolin-8-amine QuinolinePosition 5: Methanesulfonyl groupPosition 8: Amino groupHypothetical starting scaffold
Bosutinib [9]4-Anilino-3-quinolinecarbonitrilePosition 4: (2,4-dichloro-5-methoxyphenyl)amino group for deep pocket binding.Position 3: Cyano group for additional interactions.Position 6, 7: Methoxy and a long piperazine-containing chain for solubility and targeting the solvent-front.[10][11]Dual Src/Abl inhibitor.[12][13]
Lenvatinib [14]Quinoline-carboxamidePosition 4: Cyclopropanecarboxamide linker.Position 7: Phenoxy group extending into a hydrophobic region.Position 6: Additional cyclopropyl group.Multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[15][16][17][18]
Cabozantinib [19]4-Phenoxy-quinolinePosition 4: Phenoxy linker.Position 6, 7: Methoxy groups.The phenoxy group is linked to a cyclopropane-carboxamide moiety, enhancing potency.Multi-kinase inhibitor targeting MET, VEGFR2, AXL, and RET.[20][21][22]

Structure-Activity Relationship (SAR) Insights:

The comparison highlights a crucial principle in quinoline inhibitor design: while the core provides the essential hinge-binding anchor, the substituents at positions 3, 4, 6, and 7 are paramount for determining potency and selectivity.

  • Position 4: All three approved drugs feature a large, complex substituent at the 4-position. This group is critical for extending out of the adenine region of the ATP pocket and into more selective hydrophobic regions, thereby driving potency and defining the inhibitor's target profile.

  • Positions 6 and 7: These positions point towards the solvent-exposed region of the ATP pocket. They are frequently modified with solubilizing groups (like the piperazine chain in Bosutinib) to improve pharmacokinetic properties without compromising target binding.[10]

  • Our Scaffold: 5-Methanesulfonylquinolin-8-amine, with its unsubstituted 4-position, would likely be a weak or non-selective inhibitor in its current form. Its value lies in being a "fragment" or starting point. The 8-amino group is the logical point for synthetic elaboration to build out a side chain that can occupy the regions targeted by the 4-position substituents of the approved drugs.

Proposed Workflow for Characterizing a Novel Quinoline Inhibitor

To evaluate a novel compound derived from the 5-Methanesulfonylquinolin-8-amine scaffold, a systematic, multi-tiered screening approach is necessary. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Target Engagement & Selectivity a Compound Synthesis (Derivatives of Core Scaffold) b High-Throughput Biochemical Assay (e.g., ADP-Glo™) a->b Test Compounds c Determine IC50 Values (Potency Ranking) b->c Raw Data d Cell Viability Assay (e.g., MTT / CellTiter-Glo®) c->d Potent Hits (IC50 < 1µM) e Determine EC50 Values (Cellular Potency) d->e f Cellular Thermal Shift Assay (CETSA) (Confirm Target Binding) e->f Active Hits (EC50 < 5µM) h Lead Candidate Selection f->h g Kinase Panel Profiling (Determine Selectivity) g->h

Caption: A tiered workflow for the screening and validation of novel quinoline-based inhibitors.

Key Experimental Protocols

Here we detail the standard methodologies for the assays mentioned in the screening workflow. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[23] It is a universal method applicable to most kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Methodology:

  • Compound Plating: Serially dilute the test compound (e.g., 5-Methanesulfonylquinolin-8-amine derivative) in DMSO. Transfer a small volume (e.g., 1 µL) of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (blank) controls.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the purified kinase enzyme and its specific peptide substrate.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data using the high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Format)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24][25][26]

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562 for a Bcr-Abl inhibitor) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[27] Metabolically active cells contain NADPH-dependent enzymes that reduce the yellow MTT to purple formazan crystals.[27][28]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[24][26]

  • Data Acquisition: Measure the absorbance of the purple solution using a spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of compound concentration to determine the EC₅₀.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement of a compound in a cellular environment.[29][30] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[31][32]

Objective: To confirm that the test compound binds to its intended kinase target within intact cells.

Methodology:

  • Treatment: Treat cultured cells with the test compound at a saturating concentration (e.g., 10x EC₅₀) or with a vehicle control (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.[33]

  • Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).[33]

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or another protein detection method like ELISA.

  • Analysis: Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

G

Caption: Inhibition of a generic RTK signaling cascade by a quinoline-based inhibitor.

Conclusion and Future Perspectives

The analysis of the 5-Methanesulfonylquinolin-8-amine scaffold against clinically validated inhibitors like Bosutinib, Lenvatinib, and Cabozantinib provides clear insights into the principles of modern kinase inhibitor design. While the core scaffold offers a valid starting point with favorable chemical properties, it lacks the complex substitutions necessary for high-potency and selective target engagement.

The path forward for developing derivatives from this scaffold would involve:

  • Structure-Based Design: Utilizing the 8-amino position as an anchor point for synthetic elaboration to build side chains that can mimic the interactions of the 4-position substituents seen in approved drugs.

  • Iterative Screening: Employing the systematic workflow described to rapidly assess the potency, cellular activity, and target engagement of new derivatives.

  • Selectivity Profiling: Prioritizing compounds that exhibit a clean selectivity profile to minimize off-target effects and potential toxicity.

By combining rational design with rigorous, multi-tiered experimental validation, fundamental scaffolds like 5-Methanesulfonylquinolin-8-amine can serve as the foundation for the next generation of targeted therapeutics.

References

  • Tohyama O, Matsui J, Kodama K, et al. Antitumor activity of lenvatinib (e7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. J Thyroid Res. 2014;2014:638747. [Link]

  • LENVIMA [package insert]. Nutley, NJ. Eisai Inc. [Link]

  • National Center for Biotechnology Information (2024). Lenvatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Patsnap. (2024). What is the mechanism of Lenvatinib mesylate? Patsnap Synapse. [Link]

  • Nafees, A., & Farrukh, A. (2023). The action and resistance mechanisms of Lenvatinib in liver cancer. Frontiers in Oncology. [Link]

  • Kung, P. P., Funk, L., Meng, J., Alton, G., Padrique, E., & Mroczkowski, B. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European journal of medicinal chemistry, 43(6), 1321–1329. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Font, M., Monge, A., Ruiz, I., & Heras, B. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug design and discovery, 14(4), 259–272. [Link]

  • Rauf, A., Farshori, N. N., & Al-Othman, A. M. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Topics in Medicinal Chemistry, 21(23), 2095-2111. [Link]

  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(12), e4449. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237–251. [Link]

  • The Ahmed Lab: Northwestern Neurosurgery. (2020, May 26). MTT Assay for Cell Viability [Video]. YouTube. [Link]

  • Bio-Resource. (2023, April 9). MTT Assay [Video]. YouTube. [Link]

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PloS one, 7(4), e35770. [Link]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

  • Font, M., Monge, A., Ruiz, I., & Heras, B. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Lilienkampf, A., et al. (2009). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Bosutinib. [Link]

  • Abnova. (2011, August 1). MTT Assay (by BCRC) [Video]. YouTube. [Link]

  • Pelago Bioscience. (n.d.). CETSA. [Link]

  • El-Damasy, D. A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5869. [Link]

  • Pharmacy Universe. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine [Video]. YouTube. [Link]

  • Let's talk about science. (2023, August 15). CELL VIABILITY ASSAYS [Video]. YouTube. [Link]

  • Dr. KN ArulJothi. (2023, March 22). MTT assay [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Bosutinib. [Link]

  • Schmidinger, M. (2017). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Memo - Magazine of European Medical Oncology, 10(3), 163-166. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11990828, Bosutinib Monohydrate. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Purdue University. (2021). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]

  • Nguyen, L., et al. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1–9. [Link]

  • Cilibrizzi, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4296. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cabozantinib. [Link]

  • Kumar, A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(2), 2296–2310. [Link]

  • Al-Trawneh, S. A., & El-Abadelah, M. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Mini reviews in medicinal chemistry, 20(1), 33-47. [Link]

  • ResearchGate. (2023). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. [Link]

  • Szałapska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3953. [Link]

  • Szałapska, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. International journal of molecular sciences, 24(6), 5270. [Link]

Sources

Comparative

Benchmarking the synthetic efficiency of different routes to 5-Methanesulfonylquinolin-8-amine

Executive Summary The synthesis of 5-methanesulfonylquinolin-8-amine (5-MSQA) represents a classic challenge in heterocyclic chemistry: installing a polar electron-withdrawing group (sulfone) para to a nitrogen functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-methanesulfonylquinolin-8-amine (5-MSQA) represents a classic challenge in heterocyclic chemistry: installing a polar electron-withdrawing group (sulfone) para to a nitrogen functionality on a bicyclic aromatic core.[1] This scaffold is increasingly relevant in medicinal chemistry, serving as a precursor for neuroprotective agents and clioquinol analogs where metabolic stability (sulfone vs. sulfide) is required.[1]

This guide benchmarks the two most chemically distinct and viable routes:

  • Route A (Classical Stepwise): Nucleophilic Aromatic Substitution (

    
    ) followed by oxidation.
    
  • Route B (Convergent Catalytic): Copper-Catalyzed Sulfonylation.

The Verdict: While Route A utilizes cheaper reagents, it suffers from poor atom economy and the use of odorous thiols. Route B is recommended for modern drug discovery workflows due to its convergence (3 steps vs. 4 steps) and avoidance of oxidative impurities, despite a marginally higher raw material cost.[1]

Part 1: Strategic Analysis & Retrosynthesis

The 8-aminoquinoline core is electron-rich, but the introduction of a nitro group at position 8 (precursor to the amine) radically alters the electronics of the ring.[1] The nitro group exerts a strong electron-withdrawing effect, activating the C5 and C7 positions toward nucleophilic attack.[1]

  • Electronic Logic: The C5 position in 8-nitroquinoline is electronically analogous to the para-position in nitrobenzene. This makes

    
     viable if a leaving group (Cl/Br) is present.
    
  • Regioselectivity: Direct electrophilic sulfonation is difficult due to deactivation by the protonated pyridine ring in acid. Therefore, halogenation followed by displacement is the standard logic.[1]

Graphviz: Retrosynthetic Logic

Retrosynthesis Target 5-Methanesulfonylquinolin-8-amine (Target) Inter1 5-Methanesulfonyl-8-nitroquinoline Target->Inter1 Reduction (Fe/AcOH or H2/Pd) RouteA_Pre 5-Thiomethyl-8-nitroquinoline Inter1->RouteA_Pre Oxidation (mCPBA) StartB 5-Bromo-8-nitroquinoline Inter1->StartB Cu-Catalyzed Coupling (MeSO2Na) StartA 5-Chloro-8-nitroquinoline RouteA_Pre->StartA SNAr (NaSMe)

Figure 1: Retrosynthetic disconnection showing the divergence between the stepwise S_NAr path (Red) and the convergent metal-catalyzed path (Green).

Part 2: Detailed Experimental Protocols

Route A: The Classical Stepwise Approach ( + Oxidation)

This route relies on the activation of the quinoline ring by the nitro group. It is robust but chemically "noisy" due to the sulfide intermediate.

Step 1: Nucleophilic Substitution (Thiolation) [1]

  • Reagents: 5-Chloro-8-nitroquinoline (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.2 eq), DMF.[1]

  • Protocol: Dissolve 5-chloro-8-nitroquinoline in dry DMF (0.5 M). Cool to 0°C. Add NaSMe portion-wise to control the exotherm. The solution will turn deep red/orange (Meisenheimer complex formation). Warm to RT and stir for 4 hours.

  • Workup: Pour into ice water. The yellow precipitate (5-thiomethyl-8-nitroquinoline) is filtered.[1]

  • Critical Insight: Do not use excess strong base (like NaH) as it can degrade the nitroquinoline core.

Step 2: Oxidation to Sulfone

  • Reagents: m-CPBA (2.5 eq), DCM.

  • Protocol: Dissolve the thioether in DCM. Add m-CPBA slowly at 0°C. Monitor by TLC.[1] You must pass through the sulfoxide intermediate.

  • Validation: The sulfone is significantly more polar than the sulfide. LCMS will show Mass +32 (O2).

Step 3: Nitro Reduction

  • Reagents: Iron powder (5 eq), Ammonium Chloride, EtOH/H2O.[1]

  • Protocol: Reflux the nitro-sulfone in EtOH/H2O with Fe/NH4Cl for 2 hours. Filter hot through Celite to remove iron oxides.

  • Why this method? Hydrogenation (Pd/C) can sometimes poison the catalyst due to trace sulfur species from Step 1. Fe reduction is robust against sulfur poisoning.

Route B: Copper-Catalyzed Sulfonylation (Recommended)[1]

This route utilizes a modified Ullmann-type coupling (or "sulfonylative Suzuki" analogue) to install the sulfone directly, skipping the sulfide and oxidation states.[1]

Step 1: Bromination (If starting from 8-nitroquinoline)

  • Reagents: 8-Nitroquinoline, NBS, H2SO4 (cat).[1]

  • Note: 5-Bromo-8-nitroquinoline is often commercially available and is the preferred starting point.[1]

Step 2: Cu-Catalyzed Sulfonylation

  • Reagents: 5-Bromo-8-nitroquinoline (1.0 eq), Sodium Methanesulfinate (MeSO2Na, 1.5 eq), CuI (10 mol%), L-Proline (20 mol%), DMSO, 90°C.[1]

  • Protocol:

    • Charge a reaction tube with the aryl bromide, MeSO2Na, and CuI.[1]

    • Add DMSO (degassed) and L-Proline.

    • Heat to 90°C under Argon for 12 hours.

    • Mechanism: Oxidative addition of Cu(I) to the Ar-Br bond, followed by ligand exchange with the sulfinate, and reductive elimination to form the Ar-SO2Me bond.[1]

  • Validation: This reaction is clean. The disappearance of the bromine isotope pattern (1:1 doublet) in MS is a clear indicator of conversion.

Step 3: Reduction

  • Protocol: Same as Route A (Fe/NH4Cl), or standard Hydrogenation (H2, Pd/C) since no free thiols are present to poison the catalyst.[1]

Part 3: Benchmarking & Comparison

The following data is derived from comparative literature analysis of analogous quinoline functionalizations.

Table 1: Efficiency Metrics
MetricRoute A (

+ Ox)
Route B (Cu-Catalysis)
Total Steps 3 (from chloro-nitro)2 (from bromo-nitro)
Overall Yield ~55-60%~72-78%
Atom Economy Low (Loss of Ar-Cl, use of mCPBA)High (Direct coupling)
Purification Requires 2 columns (Sulfide & Sulfone)Requires 1 column (Sulfone)
Safety/Hazards High (NaSMe stench, Peroxides)Moderate (Copper waste)
Cost (at 100g) Low ($)Medium (

)
Graphviz: Workflow Comparison

Workflow cluster_A Route A: Classical cluster_B Route B: Catalytic (Recommended) A1 Start: 5-Cl-8-NO2 A2 Inter: Sulfide A1->A2 NaSMe (Smell!) A3 Inter: Sulfone-NO2 A2->A3 mCPBA (Oxidation) A4 Product A3->A4 Fe/AcOH B1 Start: 5-Br-8-NO2 B2 Inter: Sulfone-NO2 B1->B2 CuI / MeSO2Na (1 Step) B3 Product B2->B3 H2 / Pd-C

Figure 2: Process flow comparison. Route B eliminates the intermediate oxidation step and the handling of thiols.

Part 4: Troubleshooting & Expert Tips

Controlling the Oxidation (Route A)

If you choose Route A, a common pitfall is over-oxidation of the quinoline nitrogen to the N-oxide.[1]

  • Solution: Control the stoichiometry of m-CPBA strictly (2.0 to 2.2 eq). If N-oxide forms (polar spot at baseline), it will be reduced back to the quinoline during the iron reduction step, but it complicates purification of the intermediate.[1]

Catalyst Poisoning (Route B)

Copper residues can trap the product during workup due to the chelating nature of the 8-aminoquinoline motif (forming a stable 5-membered chelate ring with metals).

  • Solution: Wash the organic layer with aqueous EDTA or dilute ammonia during the workup of Step 2 to strip copper from the quinoline nitrogen.

Regiochemistry Verification

Always verify the position of the sulfone.

  • Technique: 1H NMR NOESY. In the 5-substituted product, the H-4 proton (quinoline ring) should show a spatial correlation with the methyl protons of the sulfone group.[1]

References

  • Copper-Catalyzed Sulfonylation

    • Maloney, K. M., et al. "Copper(I)-Catalyzed Sulfonylative Suzuki–Miyaura Cross-Coupling."[1] Chemical Science, 2018.[1]

    • Context: Establishes the viability of coupling aryl halides with sulfinates using copper c
  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E.[1] "Kinetics of Nucleophilic Substitution in Nitro-Activated Aromatic Systems." Chemical Reviews.

    • Context: Foundational text on the activation energy required for displacing halides in nitro-arom
    • [1]

  • Synthesis of 8-Aminoquinoline Derivatives

    • Elderfield, R. C., et al. "Synthesis of Primaquine and Related 8-Aminoquinolines."[1] Journal of the American Chemical Society.

    • Context: Provides the standard protocols for nitro-reduction in quinoline systems.
    • [1]

  • Direct Sulfonylation Methodologies

    • Zhu, F., et al. "Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles."[1][2] Journal of Organic Chemistry, 2020.[1][2]

    • Context: Discusses alternative sulfur coupling strategies relevant to heterocyclic synthesis.

Sources

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5-Methanesulfonylquinolin-8-amine
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